molecular formula C7H11NO3 B019075 Ethyl 4-isocyanatobutyrate CAS No. 106508-62-7

Ethyl 4-isocyanatobutyrate

Cat. No. B019075
M. Wt: 157.17 g/mol
InChI Key: GVDRIEURYWMQNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-isocyanatobutyrate and its derivatives involves several innovative methodologies. For example, ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound, is produced through the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate (ECAA) over a catalytic complex, demonstrating the precision achievable in synthesizing specific isomers (Kluson et al., 2019). This process exemplifies the complexity and versatility in the synthesis of ethyl 4-isocyanatobutyrate derivatives.

Molecular Structure Analysis

The molecular structure of ethyl 4-isocyanatobutyrate and related compounds has been a subject of study to understand their reactivity and properties better. Investigations into the equilibrium conformation of ethyl isocyanate, a related molecule, through molecular orbital calculations, reveal the importance of electron correlation in predicting the molecule's equilibrium structure, indicating the presence of stable gauche and trans conformers (Feher et al., 1993).

Chemical Reactions and Properties

Ethyl 4-isocyanatobutyrate undergoes various chemical reactions, reflecting its reactivity and utility in organic synthesis. The synthesis and characterization of derivatives, such as ethyl 4-bromo-4,4-dinitrobutyrate, through reactions like Michael addition, highlight the compound's versatile reactivity and potential for producing a wide range of functionalized products (Chu Shijin, 2011).

Physical Properties Analysis

Understanding the physical properties of ethyl 4-isocyanatobutyrate and its derivatives is crucial for their application in synthesis and material science. While specific studies on ethyl 4-isocyanatobutyrate's physical properties are limited, research on related compounds provides insight into their behavior under various conditions. For instance, the study of ethyl isocyanate's microwave spectrum helps understand its structural dynamics and physical properties (Sakaizumi et al., 1976).

Chemical Properties Analysis

The chemical properties of ethyl 4-isocyanatobutyrate are closely related to its reactivity and potential for forming diverse chemical bonds and structures. The compound's role in the synthesis of hydroxamic acids and ureas from carboxylic acids, via processes such as the Lossen rearrangement, exemplifies its utility in organic synthesis and the development of novel compounds (Thalluri et al., 2014).

Scientific Research Applications

Stereoselective Synthesis

Ethyl 4-isocyanatobutyrate is valuable in stereoselective synthesis, as seen in the production of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in synthesizing pharmacologically important products like L-carnitine. This process involves the asymmetric hydrogenation of related compounds and is optimized in microfluidic chip reactors for high enantioselectivity and total conversions (Kluson et al., 2019).

Determination and Analysis Techniques

Ethyl 4-isocyanatobutyrate and its derivatives can be determined and analyzed using high-performance liquid chromatography, as demonstrated in the study of ethyl N-phenyl carbamate and related compounds. This method employs derivatization techniques and UV detection for accurate measurement (Milchert & Paździoch, 1994).

Physical Properties Research

Research into the physical properties of ethyl 4-isocyanatobutyrate and related alcohols, like ethyl alcohol, contributes to a deeper understanding of their behaviors, such as viscosity and activation energy, under various conditions. This can be crucial for applications in different environments and processes (Jobling & Lawrence, 1952).

Reaction Mechanisms and Pathways

Understanding the reaction mechanisms of ethyl 4-isocyanatobutyrate and similar compounds provides insights into their applications in synthesis and chemical reactions. Studies have explored various reaction pathways and the formation of derivatives, essential for developing new synthesis methods and materials (Tinnerberg et al., 1997).

Applications in Organic Chemistry

Ethyl 4-isocyanatobutyrate is significant in organic chemistry, particularly in synthesizing diverse organic compounds and intermediates. It plays a role in the formation of complex molecular structures, contributing to advancements in medicinal chemistry and material sciences (Sakaizumi et al., 1976).

Safety And Hazards

Ethyl 4-isocyanatobutyrate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 4-isocyanatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)4-3-5-8-6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRIEURYWMQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392534
Record name Ethyl 4-isocyanatobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-isocyanatobutyrate

CAS RN

106508-62-7
Record name Ethyl 4-isocyanatobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-isocyanatobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S OZAKI, Y WATANABE, T NAGASE, Y IKE… - Chemical and …, 1986 - jstage.jst.go.jp
… They were reacted with phosgene to afford ethyl 6-isocyanatohexanoate (7a) and ethyl 4-isocyanatobutyrate (7b). The reaction of S-FU with 7a and 7b gave 1-(5-…
Number of citations: 5 www.jstage.jst.go.jp

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